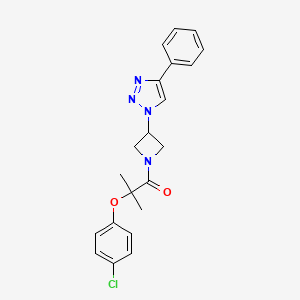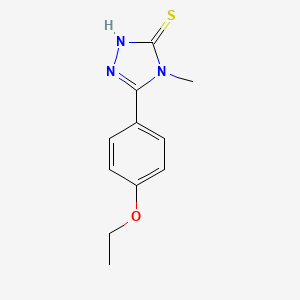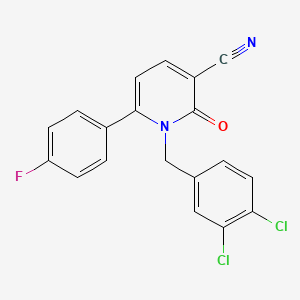![molecular formula C21H19ClN4O3S B2938954 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 1172499-16-9](/img/structure/B2938954.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-HIV Activity
- A study by Aslam et al. (2014) discusses the synthesis of similar compounds, focusing on their potential anti-HIV-1 activities. These compounds, including N-(2-(1H-pyrazol-1-yl)ethyl) derivatives, were evaluated for their effectiveness against the human immunodeficiency virus type 1 (HIV-1), showing promising results in some cases Aslam, S., et al. (2014).
Anti-Lung Cancer Activity
- Hammam et al. (2005) explored fluoro-substituted benzopyran derivatives, which are structurally similar to the compound . These compounds demonstrated anti-lung cancer activity, highlighting the potential of such chemical structures in cancer research Hammam, A. G., et al. (2005).
Antibacterial Evaluation
- Azab et al. (2013) synthesized new heterocyclic compounds containing sulfonamido moieties. These compounds, similar in structure to N-(2-(1H-pyrazol-1-yl)ethyl) derivatives, showed promising antibacterial properties, highlighting the potential for similar compounds in developing new antibacterial agents Azab, M. E., et al. (2013).
Anti-Tumor Agents
- Gomha et al. (2016) investigated bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally akin to N-(2-(1H-pyrazol-1-yl)ethyl) derivatives, and evaluated their anti-tumor properties. These compounds showed potential as anti-tumor agents, particularly against hepatocellular carcinoma Gomha, S. M., et al. (2016).
Fungicidal Activity
- Chen et al. (2000) studied pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derivatives for their fungicidal activities. These studies indicate the potential use of similar pyrazole-based compounds in agricultural applications to control fungal diseases in crops Chen, H., et al. (2000).
Antioxidant Activities
- Pillai et al. (2019) synthesized Schiff bases containing triazole and pyrazole rings. The antioxidant activities of these compounds were assessed, indicating potential applications in oxidative stress-related disorders Pillai, R., et al. (2019).
Synthesis and Biological Evaluation
- A study by Aly et al. (2017) on N-arylbenzamidrazones and their reactions leading to 5-aminopyrazoles. The structural elucidation and investigation of these compounds suggest potential applications in various biological contexts Aly, A., et al. (2017).
Wirkmechanismus
Target of Action
Benzothiazole derivatives, a key structural component of this compound, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic pathways .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
The inhibition of various enzymes suggests that this compound may have broad-spectrum antibacterial activity .
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-16-8-3-6-14(19(16)29-2)20(27)26(13-12-25-11-5-10-23-25)21-24-18-15(22)7-4-9-17(18)30-21/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYOELDRFJXKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-methylisoxazole-5-carboxamide](/img/structure/B2938875.png)




![N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938884.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2938889.png)
![3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2938890.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2938891.png)
